molecular formula C15H12ClNO4 B8403482 4-(3-Chloro-benzylamino)-phthalic acid

4-(3-Chloro-benzylamino)-phthalic acid

Cat. No.: B8403482
M. Wt: 305.71 g/mol
InChI Key: CRQXILRECKIDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-benzylamino)-phthalic acid is a useful research compound. Its molecular formula is C15H12ClNO4 and its molecular weight is 305.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

4-[(3-chlorophenyl)methylamino]phthalic acid

InChI

InChI=1S/C15H12ClNO4/c16-10-3-1-2-9(6-10)8-17-11-4-5-12(14(18)19)13(7-11)15(20)21/h1-7,17H,8H2,(H,18,19)(H,20,21)

InChI Key

CRQXILRECKIDMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=CC(=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(3-chloro-benzylamino)-phthalic acid dimethyl ester (1.10 g, 3.30 mmol) and 3N sodium hydroxide (50 mL) in ethanol (100 mL) was refluxed for one hour. The reaction mixture was cooled to room temperature, and the solvent was removed under vacuum. The residue was dissolved in water (100 mL), washed with CH2Cl2 (2×100 mL), and acidified (HCl). The resulting mixture was extracted with ethyl acetate (2×100 mL), and the organic phase was washed with water (2×100 mL), dried (MgSO4), and evaporated, providing 1.00 g of 4-(3-chloro-benzylamino)-phthalic acid, in 99% yield; 1H NMR (DMSO-d6) δ 4.37 (d, J=5.7 Hz, 2H), 6.59-6.62 (m, 2H), 7.18 (t, J=6.0 Hz, 1H), 7.28-7.39 (m, 4H), 7.56-7.61 (m, 1H), 12.51 (br, 2H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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